molecular formula C6H12S3 B1209871 1,4,7-Trithiacyclononane CAS No. 6573-11-1

1,4,7-Trithiacyclononane

Cat. No.: B1209871
CAS No.: 6573-11-1
M. Wt: 180.4 g/mol
InChI Key: PQNPKQVPJAHPSB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,4,7-Trithiacyclononane primarily targets transition metal ions , including those considered hard, such as copper (II) and iron (II) . It acts as a tridentate thioether ligand in coordination chemistry .

Mode of Action

The compound forms transition metal thioether complexes by interacting with its targets . Most of its complexes have the formula [M (9-ane-S3) 2] 2+ and are octahedral . This interaction leads to changes in the electronic and redox properties of the transition metal ions .

Biochemical Pathways

For instance, the palladium (II) thioether complex, formed when this compound reacts with palladium metal ion, is used as a catalyst in the C-H activation reactions .

Pharmacokinetics

Its solubility properties suggest that it is insoluble in water but soluble in chlorocarbons and acetone . These properties could impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific transition metal ion it interacts with. For example, the manganese complex of this compound is employed as a catalyst for the oxidation of olefins, alkanes, and alcohols .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and availability to interact with its targets . More research is needed to fully understand the impact of environmental factors on the action of this compound.

Properties

IUPAC Name

1,4,7-trithionane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12S3/c1-2-8-5-6-9-4-3-7-1/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNPKQVPJAHPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215934
Record name 1,4,7-Trithionane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6573-11-1
Record name 1,4,7-Trithiacyclononane
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Record name 1,4,7-Trithiacyclononane
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Record name 1,4,7-Trithionane
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Record name 1,4,7-Trithiacyclononane
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Record name 1,4,7-TRITHIACYCLONONANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,4,7-trithiacyclononane?

A1: The molecular formula of this compound is C6H12S3, and its molecular weight is 180.33 g/mol.

Q2: How does this compound typically coordinate to metal ions?

A2: this compound typically acts as a tridentate ligand, coordinating to metal ions through its three sulfur atoms. It can adopt both facial and bidentate coordination modes depending on the metal ion, its oxidation state, and other ligands present. [, ]

Q3: What is unusual about the coordination chemistry of this compound compared to other thioether ligands?

A3: this compound exhibits unusual coordination chemistry due to its ability to stabilize metal ions in uncommon oxidation states, such as nickel(III) and palladium(III). It also displays a strong preference for facial coordination, even in complexes where steric factors might disfavor this geometry. [, ]

Q4: What is the significance of the exodentate conformation observed in some platinum(II) complexes of this compound?

A4: The exodentate conformation, where the uncoordinated sulfur atom points away from the metal center, is less common than the endodentate conformation. This conformational preference influences the reactivity and stability of the complex and can be used to tune the properties of organometallic compounds. []

Q5: Can this compound form complexes with d0 metal ions?

A5: Yes, the complex [ReO3(9S3)]+, featuring a d0 Re(VII) center coordinated to this compound, has been synthesized and characterized, demonstrating the versatility of this ligand in coordinating to a wide range of metal centers. []

Q6: What are some spectroscopic techniques used to characterize this compound and its metal complexes?

A6: Common techniques include:

  • NMR Spectroscopy (1H and 13C): Provides information about the structure, conformation, and dynamics of the ligand and its complexes in solution. [, ]
  • IR and Raman Spectroscopy: Used to identify metal-ligand vibrational modes, particularly M-S stretching vibrations, which provide information about the strength and nature of the metal-sulfur bond. []
  • UV-Vis Spectroscopy: Useful for studying electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) transitions, which are sensitive to the oxidation state and coordination environment of the metal ion. [, ]
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Provides information about the electronic structure and geometry of paramagnetic metal complexes. [, ]
  • X-ray Absorption Fine Structure (EXAFS) Spectroscopy: Used to determine the local structure around the metal ion in both solid and solution states. []

Q7: What information can be obtained from variable-temperature NMR studies of this compound complexes?

A7: Variable-temperature NMR studies provide insights into the dynamic processes occurring in solution, such as the exchange between free and coordinated sulfur atoms in complexes like [PtR2(9S3)] (R = alkyl, silyl). []

Q8: What is the significance of the sulfur 3p ionization peaks observed in the photoelectron spectrum of this compound?

A8: These peaks provide evidence for the presence of at least two different conformations of this compound in the gas phase, which have been assigned to C1 and C2 symmetry conformations based on theoretical calculations. []

Q9: How can the electronic properties of ancillary ligands influence the reactivity of platinum(II) this compound complexes?

A9: The electronic properties of ancillary ligands can influence the strength of the apical Pt···S interaction in five-coordinate platinum(II) complexes. Electron-withdrawing ligands weaken this interaction, while electron-donating ligands strengthen it. This correlation can be used to tune the reactivity of these complexes. []

Q10: What are some examples of reactions involving the opening of the this compound ring?

A10: Ring-opening reactions can occur under certain conditions, for example, in the base-induced reaction of [RhCl(MeCN)2([9]aneS3)]2+ with Na[S2CNEt2], yielding a dinuclear complex with a bridging dithiocarbamate ligand. []

Q11: Can this compound act as a bridging ligand in dinuclear complexes?

A11: Yes, this compound can bridge two metal centers through its sulfur atoms, as seen in complexes like [{Mo(η3-methallyl)(CO)2}2(μ-Cl)3]-. []

Q12: What is the significance of the electrochemical behavior of [Ni([9]aneS3)2]2+?

A12: The complex [Ni([9]aneS3)2]2+ exhibits both a reversible oxidation to the nickel(III) complex and a quasi-reversible reduction to the nickel(I) complex. This behavior highlights the ability of this compound to stabilize nickel in multiple oxidation states. []

Q13: How does the redox potential of [Zn([9]aneS3)2]2+ compare to that of its nickel analogue?

A13: The oxidation potential of [Zn([9]aneS3)2]2+ is significantly more anodic than that of [Ni([9]aneS3)2]2+, indicating that it is more difficult to oxidize the zinc(II) complex. This difference reflects the relative stability of the nickel(III) and zinc(III) oxidation states in the context of thioether coordination. []

Q14: How has density functional theory (DFT) been used to study this compound and its complexes?

A14: DFT calculations have been employed to:

  • Investigate the conformational preferences of this compound in the gas phase. []
  • Study the electronic structure and bonding in metal complexes. [, , ]
  • Calculate reaction energies and activation barriers for reactions involving C-S bond cleavage. []
  • Model the interactions between this compound complexes and other molecules. []

Q15: What insights have DFT calculations provided into the reductive C-S bond cleavage in [M(9S3)2]n+ complexes?

A15: DFT studies on [M(9S3)2]n+ complexes (M = Re, Tc, Ru) have shown that reduction of the metal center significantly lowers the activation energy for C-S bond cleavage, explaining the experimentally observed instability of the reduced rhenium and technetium complexes. []

Q16: Is there information available on the material compatibility of this compound or its complexes?

A16: The provided research focuses primarily on synthesis, coordination chemistry, and reactivity of this compound complexes. It does not delve into material compatibility in detail. Further investigation is needed to assess compatibility with specific materials.

Q17: What can be said about the stability of this compound complexes under various conditions?

A17: The stability of this compound complexes varies depending on the metal ion, its oxidation state, and the nature of other ligands present. Some complexes are stable in aqueous solutions, while others are prone to hydrolysis or decomposition. []

Q18: How do substituents on the this compound ring affect its coordination chemistry?

A18: Studies on C-functionalized derivatives of this compound have shown that substitution on the carbon backbone generally does not significantly alter the coordination chemistry of the ligand. []

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